Tert-butyl ((4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((4-(hydroxymethyl)bicyclo[211]hexan-1-yl)methyl)carbamate is a chemical compound with a complex structure that includes a bicyclic ring system and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is to start with a suitable bicyclic precursor, such as bicyclo[2.1.1]hexane, and then introduce the hydroxymethyl group through a series of reactions, including hydroboration-oxidation or nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using catalysts and specific solvents to control the reaction environment.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl ((4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate biological pathways. Its structural complexity allows for the exploration of specific biological targets.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with various biological molecules makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl ((4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl (4-Aminobicyclo[2.1.1]hexan-1-yl)carbamate: This compound is structurally similar but contains an amino group instead of a hydroxymethyl group.
Tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate: This compound has a carboxylate group instead of a carbamate group.
Uniqueness: Tert-butyl ((4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate is unique due to its combination of a bicyclic ring system and a tert-butyl carbamate group. This combination provides distinct chemical properties that are not found in other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)-1-bicyclo[2.1.1]hexanyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-8-12-4-5-13(6-12,7-12)9-15/h15H,4-9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEQRIIPNMPLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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